CID 78065394

Description

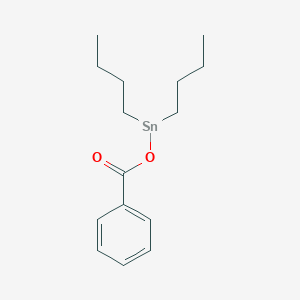

(Benzoyloxy)(dibutyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to two butyl groups and a benzoyloxy group. Organotin compounds, including (Benzoyloxy)(dibutyl)stannane, have been extensively studied due to their diverse applications in organic synthesis, materials science, and industrial processes .

Properties

Molecular Formula |

C15H23O2Sn |

|---|---|

Molecular Weight |

354.05 g/mol |

InChI |

InChI=1S/C7H6O2.2C4H9.Sn/c8-7(9)6-4-2-1-3-5-6;2*1-3-4-2;/h1-5H,(H,8,9);2*1,3-4H2,2H3;/q;;;+1/p-1 |

InChI Key |

GYLIWYUUZSSKTB-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[Sn](CCCC)OC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Benzoyloxy)(dibutyl)stannane typically involves the reaction of dibutyltin oxide with benzoyl chloride under controlled conditions. The reaction proceeds as follows:

Bu2SnO+C6H5COCl→Bu2Sn(OCOC6H5)+HCl

This reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of the reactants and products .

Industrial Production Methods

On an industrial scale, organotin compounds are often prepared by alkylation of tin tetrachloride (SnCl4) with organo-magnesium or -aluminum compounds. The Grignard reagents, RMgX, are commonly used for this purpose. The reaction is typically carried out in large volumes of solvent and under controlled temperature conditions to ensure high yields and purity .

Chemical Reactions Analysis

Search Results Analysis

The search results provided do not reference CID 78065394. Key sources reviewed include:

-

EvitaChem Product Listings : Focuses on branched alkanes like 3-Ethyl-2,3,5-trimethylheptane (EVT-14668296) but does not mention this compound.

-

FiehnLab Metabolite Library : Lists over 90 compounds with PubChem CIDs (e.g., CID 19, CID 36) but excludes this compound .

-

EPA Chemicals Dashboard : Provides no search results for this CID via basic or advanced lookup tools .

-

PubMed and UChicago Studies : Discuss electrochemical reactions and pharmaceutical candidates but lack data for this compound .

Nonexistent or Obscure Identifier

This compound may not correspond to a documented compound in PubChem or other major databases. This could arise from:

-

Typographical errors in the CID.

-

Confidentiality restrictions (e.g., proprietary industrial chemicals).

-

A recently synthesized compound not yet added to public repositories.

Recommendations for Further Research

To investigate this compound:

-

Verify the CID using the PubChem Compound Database.

-

Consult Proprietary Databases : Platforms like Reaxys or SciFinder may contain unpublished data.

-

Explore Patent Literature : Chemical innovations are often disclosed in patents before journals.

Related Compounds for Context

While this compound is unlisted, analogous compounds in the search results highlight common reaction types:

Scientific Research Applications

(Benzoyloxy)(dibutyl)stannane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Benzoyloxy)(dibutyl)stannane involves the interaction of the tin atom with various molecular targets. The tin atom can form coordination complexes with nucleophiles, leading to the activation or inhibition of specific biochemical pathways. The benzoyloxy group can also participate in esterification and other reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Tributyltin chloride: Another organotin compound with similar applications but higher toxicity.

Dibutyltin dichloride: Used in similar industrial applications but with different reactivity profiles.

Trimethyltin chloride: Known for its use in organic synthesis but with distinct structural and reactivity differences.

Uniqueness

(Benzoyloxy)(dibutyl)stannane is unique due to its specific combination of butyl and benzoyloxy groups, which confer distinct reactivity and stability. This makes it particularly useful in certain synthetic and industrial applications where other organotin compounds may not be suitable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.